molecular formula C17H18Cl2N6O3 B11926425 (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11926425
M. Wt: 425.3 g/mol
InChI Key: CGHYKCBGJWHCSM-NTISSMGPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eszopiclone hydrochloride involves the preparation of zopiclone as an intermediate. Zopiclone is synthesized by reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine in the presence of sodium hydride, using dimethylformamide as the solvent . The resulting zopiclone is then reacted with enantiomerically pure di-p-toluoyl tartaric acid to obtain eszopiclone .

Industrial Production Methods: Industrial production of eszopiclone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common to monitor the synthesis and ensure the separation of enantiomers .

Chemical Reactions Analysis

Types of Reactions: Eszopiclone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride under controlled conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Eszopiclone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of eszopiclone hydrochloride is not fully understood but is believed to involve binding to the GABA-A receptor complexes at sites located near benzodiazepine receptors. This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to sedative and hypnotic effects . Eszopiclone hydrochloride has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .

Comparison with Similar Compounds

    Zopiclone: The racemic mixture from which eszopiclone is derived.

    Zolpidem: Another nonbenzodiazepine hypnotic used for the treatment of insomnia.

    Trazodone: Primarily used as an antidepressant but also has sedative properties.

Uniqueness of Eszopiclone Hydrochloride: Eszopiclone hydrochloride is unique due to its high affinity for GABA-A receptor subunits and its approval for long-term treatment of insomnia, unlike many other hypnotics that are approved only for short-term use .

Properties

Molecular Formula

C17H18Cl2N6O3

Molecular Weight

425.3 g/mol

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H/t16-;/m0./s1

InChI Key

CGHYKCBGJWHCSM-NTISSMGPSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Origin of Product

United States

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